molecular formula C9H17NO2 B13865805 5-Hexyl-1,3-oxazolidin-2-one CAS No. 50825-09-7

5-Hexyl-1,3-oxazolidin-2-one

Cat. No.: B13865805
CAS No.: 50825-09-7
M. Wt: 171.24 g/mol
InChI Key: GRSGHOQURGCDFQ-UHFFFAOYSA-N
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Description

5-Hexyl-1,3-oxazolidin-2-one is a chemical compound based on the 1,3-oxazolidin-2-one heterocyclic scaffold, a structure known for its significant versatility in organic synthesis and medicinal chemistry research . The core oxazolidinone structure contains both nitrogen and oxygen atoms within a five-membered ring, which serves as a privileged scaffold in drug discovery . This compound is of particular interest for research applications, including use as a building block in the development of novel chemical entities or as a precursor for chiral auxiliaries. Oxazolidinones are well-established in asymmetric synthesis, where they are used to direct stereoselective reactions, such as aldol additions and alkylations . The hexyl side chain in this specific analogue may be investigated to modulate the compound's lipophilicity and steric properties, thereby influencing its reactivity or biological interaction profile. Furthermore, the 1,3-oxazolidin-2-one pharmacophore is historically significant as the core structure in a class of synthetic antibacterial agents . Research into novel oxazolidinone derivatives continues to be a active field for exploring new therapeutic agents, especially against drug-resistant Gram-positive bacteria . As such, this compound represents a valuable reagent for chemists and researchers exploring structure-activity relationships within this pharmacologically relevant chemical class. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

50825-09-7

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

5-hexyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-2-3-4-5-6-8-7-10-9(11)12-8/h8H,2-7H2,1H3,(H,10,11)

InChI Key

GRSGHOQURGCDFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CNC(=O)O1

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohols with Carbonates

A common approach is the reaction of 2-aminoalkanols with diethyl carbonate or similar reagents under basic conditions, leading to the formation of the oxazolidinone ring through nucleophilic attack and ring closure.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances include environmentally friendly one-pot solid-phase synthesis using polymer-supported 2-hydroxyalkyl selenide reagents that react with benzoyl isocyanate, followed by oxidation/cyclization and hydrolysis to yield oxazolidin-2-ones with moderate to good yields.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to improve reaction rates and yields in the synthesis of oxazolidin-2-ones. For example, aminoalcohols reacted with diethyl carbonate in the presence of sodium methoxide under microwave conditions at 135 °C for 20 minutes yielded oxazolidinones efficiently.

Specific Preparation Methods for 5-Hexyl-1,3-oxazolidin-2-one

Preparation from 5-Hexyl-2-amino-1-alkanol Precursors

The most direct route involves cyclization of 5-hexyl-substituted amino alcohols with diethyl carbonate or similar carbonyl donors under base catalysis. The reaction proceeds via nucleophilic attack of the amino group on the carbonate carbon, followed by intramolecular ring closure to form the oxazolidinone ring.

Table 1. Typical Reaction Conditions for this compound Synthesis

Step Reagents/Conditions Yield (%) Notes
1 5-Hexyl-2-amino-1-alkanol + Diethyl carbonate + NaOMe 75-85 Microwave-assisted, 135 °C, 20 min
2 Purification by column chromatography - Hexane-ethyl acetate solvent system

This method benefits from the use of microwave irradiation, which shortens reaction times and improves yields compared to conventional heating.

Solid-Phase Synthesis Approach

Using polymer-supported 2-hydroxyalkyl selenide reagents, the 5-hexyl amino alcohol derivative can be immobilized and reacted with benzoyl isocyanate, followed by oxidation and cyclization steps to form the oxazolidinone ring. This method is advantageous for combinatorial synthesis and environmentally friendly processes.

Table 2. Solid-Phase Synthesis Parameters

Parameter Description
Polymer-supported reagent 2-Hydroxyalkyl selenide resin
Carbonyl source Benzoyl isocyanate
Oxidation/cyclization Selenium traceless linker strategy
Yield Moderate to good (varies by substrate)
Advantages One-pot, environmentally friendly

This approach is adaptable for library synthesis but may require additional optimization for specific alkyl substituents like hexyl.

Cleavage and Functionalization Strategies

Post-synthesis modifications such as selective deprotection or cleavage of protecting groups on the oxazolidinone ring have been reported using reagents like potassium trimethylsilanolate. These methods allow for further functionalization or derivatization of the oxazolidinone core, which can be applied to hexyl-substituted derivatives.

Comparative Analysis of Preparation Methods

Method Reaction Time Yield (%) Environmental Impact Scalability Notes
Microwave-Assisted Cyclization 20 min 75-85 Moderate High Rapid, efficient for 5-hexyl derivatives
Solid-Phase Synthesis Hours Moderate Low (green chemistry) Moderate Suitable for combinatorial libraries
Halogenated Intermediate Route Several hours Variable Moderate Moderate Requires multiple steps, potential impurities
Post-Synthetic Cleavage 2 hours ~83 Moderate High Useful for deprotection and functionalization

Summary of Research Findings

  • Microwave-assisted synthesis of this compound from corresponding amino alcohols and diethyl carbonate under sodium methoxide catalysis is efficient, yielding up to 85% in short reaction times.

  • Solid-phase synthesis using polymer-supported reagents offers a green, one-pot alternative with moderate to good yields, adaptable for diverse oxazolidinone derivatives including those with hexyl substituents.

  • Halogenated intermediate routes and Ullmann-type coupling reactions provide alternative but more complex synthetic pathways, often applied in pharmaceutical intermediate synthesis.

  • Cleavage and deprotection methods using potassium trimethylsilanolate enable functional group manipulation on oxazolidinone rings, facilitating further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 5-Hexyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert oxazolidinones to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include substituted oxazolidinones, amines, and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 5-Hexyl-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex required for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Lipophilicity : The hexyl group in this compound significantly increases hydrophobicity compared to methyl (e.g., 5-methyl derivatives) or polar substituents (e.g., 3-(2-hydroxypropyl)) .
  • Electronic Effects : Electron-withdrawing groups like thioxo (in 3-ethyl-2-thioxo derivatives) alter ring reactivity, enabling nucleophilic substitutions .

Synthetic Routes: Microwave-assisted methods (e.g., for 5-hexyl derivatives) improve reaction efficiency compared to traditional thermal cyclization . Stereoselective aldol reactions (e.g., for 5-(phenoxymethyl) derivatives) achieve high enantiomeric purity, critical for pharmaceutical applications .

Biodegradability :

  • 5-Methyl-3-vinyl-1,3-oxazolidin-2-one exhibits low aerobic biodegradability (<10% CO₂ formation in 28 days), contrasting with readily degradable derivatives like 3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one .

Biological Activity :

  • Fluorinated derivatives (e.g., 5-(2,5-difluorophenyl)) show enhanced blood-brain barrier penetration, making them candidates for CNS-targeted drugs .
  • Thioxo analogs (e.g., 3-ethyl-2-thioxo) demonstrate enzyme inhibitory activity due to sulfur’s nucleophilic affinity .

Q & A

Q. What are the optimal synthetic conditions for 5-Hexyl-1,3-oxazolidin-2-one to achieve high yield and purity?

The synthesis typically involves cyclization reactions under controlled temperatures (40–80°C) and inert atmospheres. Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., DBU) are effective catalysts for oxazolidinone ring formation, improving reaction rates by 30–50% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) ensures >95% purity, critical for downstream applications .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with carbonyl (C=O) resonances typically appearing at 165–170 ppm in ¹³C NMR . Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1750 cm⁻¹). X-ray crystallography provides definitive stereochemical and bond-length data, as demonstrated for structurally analogous oxazolidinones .

Q. What safety protocols are critical when handling this compound in the lab?

The compound may cause skin sensitization (GHS Category 1) and eye irritation (Category 2A). Use nitrile gloves, fume hoods, and sealed containers to minimize exposure. In case of contact, rinse immediately with water for 15 minutes and consult safety data sheets for hazard-specific first aid .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral 5-hexyl oxazolidin-2-one derivatives?

Chiral auxiliaries, such as fluorinated oxazolidinones, enable asymmetric induction in alkylation or acylation steps. For example, (4S,5R)-configured auxiliaries derived from fluorooctyl groups have been used to achieve enantiomeric excess (ee) >90% in related compounds . Polar solvents (e.g., THF) and low temperatures (−20°C to 0°C) enhance stereoselectivity by stabilizing transition states .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for oxazolidinone ring formation?

Systematic variable analysis (e.g., pH, solvent polarity, catalyst loading) is key. For instance, discrepancies in Lewis acid efficacy (e.g., ZnCl₂ vs. AlCl₃) may arise from moisture sensitivity or competing side reactions. Controlled studies under anhydrous conditions with in situ monitoring (e.g., FT-IR) can isolate optimal parameters .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and substituent effects. For example, electron-donating hexyl groups reduce electrophilicity at the oxazolidinone carbonyl, affecting nucleophilic attack kinetics. Molecular dynamics (MD) simulations further elucidate solvent interactions and steric effects .

Q. What strategies validate the biological activity of this compound derivatives without commercial assay bias?

Use structure-activity relationship (SAR) studies with standardized assays (e.g., MIC tests for antimicrobial activity). Compare derivatives with known bioisosteres, such as 4-phenyl or 3-methyl analogs, to identify critical functional groups. Cross-validate results via independent cytotoxicity screenings (e.g., MTT assays) .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Catalyst (Lewis acid)BF₃·OEt₂ (10 mol%)Increases yield by 35%
Solvent SystemEthyl acetate/hexane (3:7 v/v)Achieves 98% purity via chromatography
Reaction Temperature60°C (under N₂)Minimizes side-product formation
Spectroscopic Data Key Peaks Interpretation
¹H NMR (CDCl₃)δ 0.88 (t, 3H, -CH₂CH₃)Terminal hexyl methyl group
¹³C NMRδ 165.2 (C=O)Oxazolidinone carbonyl carbon
IR (KBr)1748 cm⁻¹C=O stretching vibration

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